molecular formula C23H19F4N3O2 B269662 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B269662
M. Wt: 445.4 g/mol
InChI Key: GHYOMXJROFJFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol can inhibit the growth of certain tumor cells and reduce inflammation in animal models. It has also been shown to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its low toxicity. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its anti-tumor and anti-inflammatory properties and potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations for lab experiments.

Synthesis Methods

The synthesis of 3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-(4-ethylphenyl)-4-quinolinecarboxaldehyde with difluoromethyl diazomethane and hydrazine hydrate. The resulting compound is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol has potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol

Molecular Formula

C23H19F4N3O2

Molecular Weight

445.4 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H19F4N3O2/c1-2-13-7-9-14(10-8-13)18-11-16(15-5-3-4-6-17(15)28-18)21(31)30-23(32,22(26)27)12-19(29-30)20(24)25/h3-11,20,22,32H,2,12H2,1H3

InChI Key

GHYOMXJROFJFJQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C(F)F)(C(F)F)O

Origin of Product

United States

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